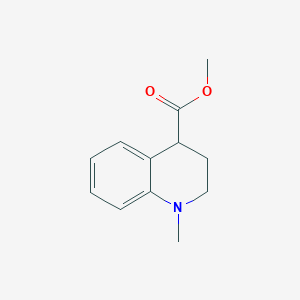
Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
カタログ番号 B2643991
CAS番号:
1620079-56-2
分子量: 205.257
InChIキー: XCPCJJNHYKJTCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate” is a chemical compound. It is a tertiary amine consisting of 1,2,3,4-tetrahydroquinoline having an N-methyl substituent . It is of interest in medicinal chemistry .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The molecular structure of “Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate” is represented by the empirical formula C11H13NO2 . The molecular weight of the compound is 191.23 .Chemical Reactions Analysis
Tetrahydroquinolines are produced by the hydrogenation of quinolines . The reaction is reversible, and tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction .Physical And Chemical Properties Analysis
“Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate” is a powder with a melting point of 73-76 °C . The compound has a molecular weight of 191.23 .科学的研究の応用
Synthesis and Structural Analysis
- Diastereoselective Synthesis : A novel synthesis method for 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters has been developed. This involves alkylation, ozonolysis, and catalytic hydrogenation, yielding products as single diastereomers (Bunce, Herron, Johnson, & Kotturi, 2001).
- Molecular and Crystal Structures : The molecular and crystal structures of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were elucidated through X-ray structural analysis (Rudenko et al., 2013).
Biological and Pharmacological Research
- Antibiotic Properties : Helquinoline, a tetrahydroquinoline derivative from Janibacter limosus, shows significant biological activity against bacteria and fungi. Its structure was determined as 4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (Asolkar et al., 2004).
- Neurological Studies : The presence of 2-methyl-1,2,3,4-tetrahydroquinoline in both parkinsonian and normal human brains was identified, suggesting potential implications in neurodegenerative diseases (Niwa et al., 1987).
Chemical Reactions and Transformations
- Unusual Oxidation Processes : Methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates were synthesized via an unusual oxidation process with thionyl chloride, showcasing a novel synthetic method (Beattie & Hales, 1992).
- Cyclisation of Amino-Acid Derivatives : Cyclisation of certain amino-acid derivatives leads to the formation of tetrahydro-1-benzazepin-5-ones and tetrahydroquinolin-4-ones, a process important for synthetic chemistry (Proctor, Ross, & Tapia, 1972).
Advanced Synthesis Techniques
- Ultrasound Irradiation Synthesis : Methyl 2-methyl-4-aryl-5-oxo-1H,4H-5,6,7,8-tetrahydroquinoline-3-carboxylates were synthesized using both thermal and ultrasound irradiation methods, showing the versatility of synthesis approaches (Thirumalai, Murugan, & Ramakrishnan, 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 1-methyl-3,4-dihydro-2H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13/h3-6,10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPCJJNHYKJTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Cylindrol B
165187-16-6

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2643908.png)
![8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
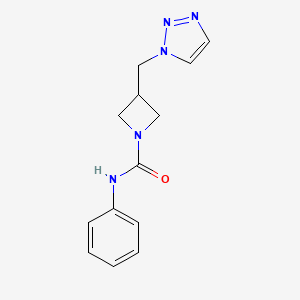
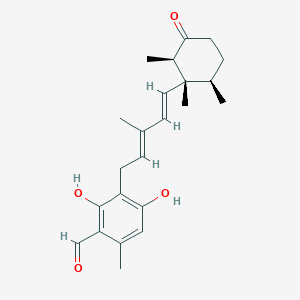
![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2643915.png)
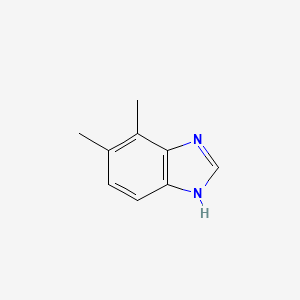
![6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile](/img/structure/B2643923.png)
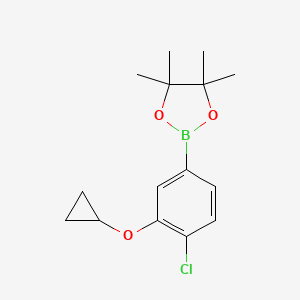
![(E)-3-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643925.png)
![Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2643926.png)

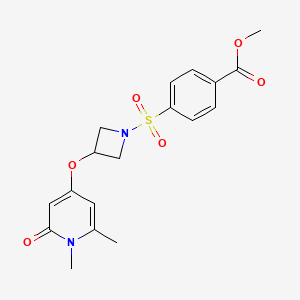
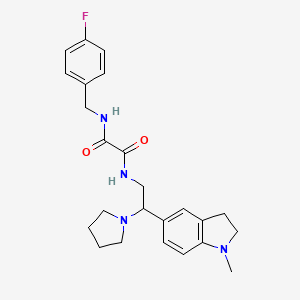
![8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2643931.png)